6-ROX hydrochloride

HPLC purification Oligonucleotide labeling Bioconjugation

6-ROX hydrochloride (CAS 1689512-96-6) is the single-isomer hydrochloride salt of 6-carboxy-X-rhodamine, a red-emitting rhodamine derivative widely employed as a fluorescent label for oligonucleotides, a passive reference dye in quantitative PCR, and a donor/acceptor in fluorescence resonance energy transfer (FRET) systems. It exhibits an excitation maximum at 578 nm and emission maximum at 604 nm in aqueous buffer (pH 7.0), with a molar extinction coefficient of 82,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.94.

Molecular Formula C33H31ClN2O5
Molecular Weight 571.1 g/mol
Cat. No. B12391937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ROX hydrochloride
Molecular FormulaC33H31ClN2O5
Molecular Weight571.1 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl
InChIInChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H
InChIKeyHYKDMQKZQYLGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-ROX Hydrochloride: Spectral Properties and Single-Isomer Identity for Fluorescent Labeling


6-ROX hydrochloride (CAS 1689512-96-6) is the single-isomer hydrochloride salt of 6-carboxy-X-rhodamine, a red-emitting rhodamine derivative widely employed as a fluorescent label for oligonucleotides, a passive reference dye in quantitative PCR, and a donor/acceptor in fluorescence resonance energy transfer (FRET) systems. It exhibits an excitation maximum at 578 nm and emission maximum at 604 nm in aqueous buffer (pH 7.0), with a molar extinction coefficient of 82,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.94 . The hydrochloride salt form enhances aqueous solubility relative to the free acid, improving handling and formulation for aqueous-based assays .

Why 5(6)-ROX Mixtures or 5-ROX Alone Cannot Replace 6-ROX Hydrochloride in Critical Applications


In-class substitution of 6-ROX hydrochloride with mixed-isomer 5(6)-ROX or the alternative 5-ROX isomer introduces quantifiable analytical and biological variability that compromises assay reproducibility. Mixed-isomer preparations (5(6)-ROX) yield variable ratios of 5- and 6-isomers, which cause doubling of labeled products on HPLC or electrophoresis, complicating purification and confounding interpretation of labeling results [1]. Furthermore, despite nearly identical spectral properties (5-ROX: λex/λem 575/600 nm, ε 82,000 M⁻¹cm⁻¹, Φ ~0.94–1.0; 6-ROX: λex/λem 578/604 nm, ε 82,000 M⁻¹cm⁻¹, Φ 0.94) , the minor positional difference between the 5- and 6-carboxy isomers significantly alters the biological properties of resulting conjugates, with 5-ROX preferentially used for peptide/protein labeling and 6-ROX for nucleotide/nucleic acid labeling . Generic substitution therefore risks not only analytical complexity but also application-specific performance degradation.

6-ROX Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Single-Isomer 6-ROX Eliminates HPLC Peak Doubling Compared to 5(6)-ROX Mixtures

6-ROX hydrochloride is supplied as a purified single isomer, whereas the commonly available 5(6)-ROX is a mixture of 5- and 6-carboxy positional isomers. Variable ratios of the 5- and 6-isomers in mixed preparations cause doubling of labeled products on HPLC or electrophoresis, complicating purification and introducing analytical variability [1]. The single-isomer 6-ROX eliminates this peak doubling, yielding superior resolution in HPLC purifications required for bioconjugations [1].

HPLC purification Oligonucleotide labeling Bioconjugation

6-ROX Spectral Separation Enables Four-Color DNA Sequencing with Lower Detection Limit than TAMRA

In a comparative analysis of the four standard dye-labeled primers (FAM, JOE, TAMRA, ROX) for automated DNA sequencing, 6-ROX exhibited a detection limit of 3 fmol when excited at 575 nm and detected at 605 nm [1]. Under identical conditions, TAMRA (N,N,N',N'-tetramethyl-6-carboxyrhodamine) yielded a detection limit of 2 fmol (ex 550 nm, em 580 nm), FAM yielded 0.5 fmol (ex 490 nm, em 520 nm), and JOE yielded 2 fmol (ex 520 nm, em 550 nm) [1]. While ROX's 3 fmol detection limit is slightly higher than TAMRA's 2 fmol, its significantly red-shifted emission (604 nm vs. 568 nm for TAMRA) provides critical spectral separation that reduces cross-talk in four-color sequencing and multiplex qPCR, enabling accurate deconvolution of overlapping signals [2].

DNA sequencing Capillary electrophoresis Multiplex detection

6-ROX Hydrochloride Exhibits Comparable Brightness to 5-ROX but with Different Conjugate Biological Properties

6-ROX and 5-ROX possess essentially identical spectroscopic parameters: 6-ROX exhibits λex/λem 578/604 nm, molar extinction coefficient 82,000 M⁻¹cm⁻¹, and quantum yield 0.94 (aqueous buffer, pH 7.0) , while 5-ROX exhibits λex/λem 575/600 nm, extinction coefficient 82,000 M⁻¹cm⁻¹, and quantum yield ~0.94–1.0 . Despite this near-identical brightness, the minor positional difference (carboxy group at position 6 vs. position 5 on the xanthene ring) significantly affects the biological properties of the resulting conjugates: 5-ROX is predominantly used for labeling peptides and proteins, whereas 6-ROX is preferentially used for labeling nucleotides and nucleic acids .

Fluorescence brightness Oligonucleotide labeling Protein labeling

6-ROX Hydrochloride Salt Provides Enhanced Aqueous Solubility Versus Free Acid Form

The hydrochloride salt form of 6-ROX (CAS 1689512-96-6) improves aqueous solubility compared to the free acid form (CAS 194785-18-7), facilitating direct dissolution in water and aqueous buffers without the need for organic co-solvents . While 6-ROX free acid exhibits poor water solubility and typically requires DMSO or DMF for dissolution , the hydrochloride salt enables aqueous stock preparation at concentrations suitable for direct conjugation reactions and assay calibration, reducing organic solvent carryover that may interfere with enzymatic or cellular assays .

Formulation Aqueous solubility Sample preparation

6-ROX Hydrochloride: Validated Application Scenarios Based on Quantitative Differentiation


Multiplex Quantitative PCR (qPCR) as a Passive Reference Dye

In real-time qPCR, 6-ROX hydrochloride serves as a passive reference dye (ROX channel) to normalize non-PCR-related fluorescence fluctuations caused by well-to-well volume variations, instrument drift, or optical inconsistencies. Its red-shifted emission (604 nm) relative to reporter dyes such as FAM (520 nm), JOE (550 nm), and TAMRA (580 nm) provides a distinct spectral window that minimizes crosstalk, as demonstrated by the two-laser, two-window detection strategy developed for four-color DNA sequencing [1]. The aqueous solubility of the hydrochloride salt simplifies preparation of concentrated stock solutions compatible with PCR master mix formulations .

FRET Imaging and Molecular Beacon Probes

6-ROX functions as a FRET acceptor paired with 5-FAM (or 6-FAM) as the donor in molecular beacons, TaqMan probes, and FRET-based imaging applications. With a Förster radius (R₀) suitable for distances of 5–10 nm, the 6-ROX/5-FAM pair enables quantitative detection of nucleic acid hybridization and conformational changes. The single-isomer purity of 6-ROX ensures that FRET efficiency measurements are not confounded by isomeric heterogeneity, which can produce variable labeling stoichiometry and altered donor-acceptor distances [2].

Automated DNA Sequencing by Capillary Electrophoresis

6-ROX is an integral component of the standard four-dye set (FAM, JOE, TAMRA, ROX) employed in Sanger sequencing and next-generation sequencing library preparation. The 3 fmol detection limit for ROX-labeled primers, achieved using ion-pairing reversed-phase HPLC with fluorescence detection, supports the sensitivity requirements of low-input sequencing workflows [3]. The red-shifted emission of ROX relative to TAMRA is essential for minimizing spectral overlap in four-color detection schemes, enabling accurate base calling and reducing the need for complex spectral deconvolution algorithms [4].

HPLC Purification of Labeled Oligonucleotide Conjugates

When purifying dye-labeled oligonucleotides by HPLC, the use of single-isomer 6-ROX eliminates the peak doubling artifact observed with mixed 5(6)-ROX isomers. This property streamlines purification workflows, reduces the need for re-purification, and improves the yield of analytically pure conjugate [2]. For contract research organizations and core facilities producing custom oligonucleotide probes, the single-isomer 6-ROX reagent reduces labor costs and increases throughput compared to mixed-isomer alternatives.

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